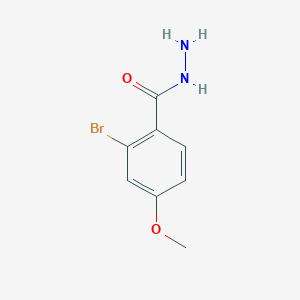

2-Bromo-4-methoxybenzohydrazide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H9BrN2O2 |

|---|---|

Molecular Weight |

245.07 g/mol |

IUPAC Name |

2-bromo-4-methoxybenzohydrazide |

InChI |

InChI=1S/C8H9BrN2O2/c1-13-5-2-3-6(7(9)4-5)8(12)11-10/h2-4H,10H2,1H3,(H,11,12) |

InChI Key |

FPZIBQATTLPFKJ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)NN)Br |

Origin of Product |

United States |

Synthetic Methodologies and Route Optimization for 2 Bromo 4 Methoxybenzohydrazide

Retrosynthetic Analysis of 2-Bromo-4-methoxybenzohydrazide

A retrosynthetic analysis of this compound logically disconnects the molecule at the amide bond. This primary disconnection points to two key precursors: a 2-bromo-4-methoxybenzoyl derivative (such as an ester or acid halide) and hydrazine (B178648). Further analysis of the 2-bromo-4-methoxybenzoyl moiety suggests 2-bromo-4-methoxybenzoic acid as a pivotal starting material. This acid can, in turn, be envisioned as arising from the bromination of 4-methoxybenzoic acid or from a more fundamental precursor like 4-bromoanisole (B123540) through carboxylation. This stepwise deconstruction provides a clear roadmap for potential synthetic pathways.

Classical Synthetic Pathways for this compound

Traditional synthetic approaches to this compound predominantly rely on the functionalization of a pre-formed benzoic acid or its derivatives.

Esterification and Subsequent Hydrazinolysis Approaches

A widely employed and effective method for the synthesis of this compound involves a two-step sequence starting from 2-bromo-4-methoxybenzoic acid. The first step is an esterification reaction, typically with an alcohol like methanol (B129727) or ethanol (B145695) in the presence of an acid catalyst, to form the corresponding alkyl 2-bromo-4-methoxybenzoate. This ester intermediate is then subjected to hydrazinolysis.

The reaction with hydrazine hydrate (B1144303), often in an alcoholic solvent, displaces the alkoxy group to yield the desired this compound. This method is exemplified by the synthesis of related hydrazides, where the corresponding methyl or ethyl benzoate (B1203000) is refluxed with hydrazine hydrate to produce the final product in good yields. For instance, the synthesis of 4-methoxybenzoylhydrazide from methyl 4-methoxybenzoate (B1229959) and hydrazine hydrate proceeds with a reported yield of 92%. mdpi.com Similarly, a patent describes the preparation of 2-bromo-4,5-dimethoxybenzoic acid hydrazide from the corresponding ethyl ester and hydrazine hydrate, achieving an 85% yield. google.com

Table 1: Examples of Hydrazide Synthesis via Ester Hydrazinolysis

| Starting Ester | Product | Reagents | Yield |

| Methyl 4-methoxybenzoate | 4-Methoxybenzohydrazide | Hydrazine hydrate, Methanol | 92% mdpi.com |

| Ethyl 2-bromo-4,5-dimethoxybenzoate | 2-Bromo-4,5-dimethoxybenzoic acid hydrazide | Hydrazine hydrate | 85% google.com |

Alternative Precursor-Based Synthesis Strategies

Alternative synthetic routes can be devised by utilizing different starting materials. One such strategy could involve the direct conversion of 2-bromo-4-methoxybenzoic acid to the hydrazide using coupling agents that facilitate amide bond formation. Another approach could start from 2-bromo-4-methoxybenzaldehyde. The aldehyde could be oxidized to the corresponding carboxylic acid, which would then enter the esterification and hydrazinolysis pathway. A patent discloses a method for preparing 2-bromo-4,5-dimethoxybenzoic acid starting from 3,4-dimethoxy-toluene, which is first brominated and then oxidized. google.com While not directly for the target molecule, this highlights the feasibility of synthesizing the necessary benzoic acid precursor from more fundamental building blocks.

Green Chemistry Principles in this compound Synthesis

The growing emphasis on sustainable chemical manufacturing has spurred interest in applying green chemistry principles to the synthesis of this compound.

Solvent-Free and Environmentally Benign Reaction Conditions

A key aspect of green chemistry is the reduction or elimination of hazardous solvents. Research into solvent-free reaction conditions for similar transformations offers a promising avenue. For example, the reduction of p-anisaldehyde with sodium borohydride (B1222165) has been successfully carried out in a solvent-free manner, yielding 4-methoxybenzyl alcohol in 98% yield. ugm.ac.id This suggests that certain steps in the synthesis of this compound could potentially be adapted to solvent-free conditions, thereby reducing waste and environmental impact. The use of water as a solvent, where feasible, also represents a greener alternative to traditional organic solvents.

Scale-Up Considerations and Process Intensification in this compound Production

The transition from laboratory-scale synthesis to large-scale industrial production of this compound necessitates careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness. Key challenges in scaling up the hydrazinolysis of methyl 2-bromo-4-methoxybenzoate include managing the exothermicity of the reaction, ensuring efficient mixing, and handling hydrazine, which is a hazardous substance.

Process intensification offers a promising approach to address these challenges. Shifting from traditional batch reactors to continuous flow chemistry can provide significant advantages. Continuous reactors, with their high surface-area-to-volume ratio, allow for superior heat and mass transfer. This enhanced control over reaction temperature can prevent runaway reactions and minimize the formation of impurities, leading to a purer product and potentially higher yields.

Furthermore, continuous processing minimizes the volume of hazardous materials present at any given time, inherently improving the safety profile of the manufacturing process. The reduced reaction times and smaller reactor footprints associated with flow chemistry can also lead to significant operational and capital cost savings. While specific studies on the continuous flow synthesis of this compound are not widely published, the principles of process intensification are broadly applicable to this type of transformation.

Comparative Analysis of Synthetic Efficiencies and Yields

The efficiency of synthesizing substituted benzohydrazides via the hydrazinolysis of their corresponding esters is generally high, as demonstrated by yields reported for analogous compounds. A comparative analysis of these yields provides a strong indication of the expected efficiency for the production of this compound.

| Product | Precursor | Reagents | Solvent | Reaction Conditions | Yield (%) | Reference |

| This compound | Methyl 2-bromo-4-methoxybenzoate | Hydrazine hydrate | Methanol | Reflux | (Estimated) >90% | Inferred from analogous syntheses |

| 4-Methoxybenzohydrazide | Methyl 4-methoxybenzoate | Hydrazine hydrate | Methanol | Reflux, 6h | 92% | nih.gov |

| 2-Bromo-4,5-dimethoxybenzoic acid hydrazide | Ethyl 2-bromo-4,5-dimethoxybenzoate | 80% Hydrazine hydrate | Ethanol | Reflux, 4h | 98% | google.com |

| 2-Bromo-4,5-dimethoxybenzoic acid hydrazide | Methyl 2-bromo-4,5-dimethoxybenzoate | 80% Hydrazine hydrate | Ethanol | Reflux, 3h | 85% | google.com |

| (1E,2E)-1,2-Bis(3-bromo-4-methoxybenzylidene)hydrazine | 3-Bromo-4-methoxy benzaldehyde | Hydrazine hydrate, Sulfuric acid (cat.) | Ethanol | Reflux, 3h | Not specified | nih.gov |

The data clearly indicates that the conversion of methyl or ethyl esters of substituted benzoic acids to their corresponding hydrazides using hydrazine hydrate is a high-yielding process. Based on these examples, it is reasonable to expect that the synthesis of this compound from its methyl ester would proceed with a similarly high yield, likely exceeding 90% under optimized conditions.

Advanced Spectroscopic and Structural Characterization of 2 Bromo 4 Methoxybenzohydrazide

Detailed Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides unparalleled insight into the molecular framework of 2-Bromo-4-methoxybenzohydrazide by mapping the magnetic environments of its constituent protons and carbons.

The ¹H and ¹³C NMR spectra of this compound are predicted to exhibit distinct signals corresponding to each unique proton and carbon atom in the molecule. The substitution pattern on the benzene (B151609) ring—a bromine atom and a methoxy (B1213986) group ortho and para to the hydrazide moiety, respectively—governs the chemical shifts and coupling patterns.

¹H NMR Spectroscopy: The proton spectrum is expected to show signals for the three aromatic protons, the methoxy group protons, and the hydrazide (-CONHNH₂) protons. The aromatic region would display a characteristic splitting pattern. The proton ortho to the methoxy group and meta to the bromine (H-5) would likely appear as a doublet. The proton meta to both the methoxy and carbonyl groups (H-3) would be a doublet, and the proton ortho to the bromine and meta to the methoxy group (H-6) would likely be a doublet of doublets. The methoxy protons would present as a sharp singlet, typically around 3.8-3.9 ppm. chemicalbook.com The hydrazide group features two sets of protons: the -NH- proton, which is a singlet and often exchanges with deuterium, and the terminal -NH₂ protons, which also appear as a singlet.

¹³C NMR Spectroscopy: The carbon spectrum will show eight distinct signals corresponding to the six aromatic carbons, the carbonyl carbon, and the methoxy carbon. The chemical shifts are influenced by the electron-donating methoxy group and the electron-withdrawing bromine and hydrazide groups. The carbonyl carbon (C=O) is expected to be the most downfield-shifted signal. The carbon attached to the methoxy group (C-4) will be shifted downfield, while the carbon bearing the bromine (C-2) will also experience a downfield shift due to the halogen's inductive effect. docbrown.info The remaining aromatic carbons will have shifts determined by their relative positions to the substituents.

Predicted NMR Data for this compound Predicted chemical shifts (δ) in ppm relative to TMS. Actual values may vary based on solvent and experimental conditions.

| ¹H NMR | ¹³C NMR | ||

| Assignment | Predicted δ (ppm) | Assignment | Predicted δ (ppm) |

| H-3 | ~7.5 - 7.7 (d) | C=O | ~165 - 170 |

| H-5 | ~6.9 - 7.1 (dd) | C-1 | ~125 - 130 |

| H-6 | ~7.8 - 8.0 (d) | C-2 | ~115 - 120 |

| -OCH₃ | ~3.8 - 3.9 (s) | C-3 | ~130 - 135 |

| -NH- | ~9.5 - 10.5 (s, br) | C-4 | ~160 - 165 |

| -NH₂ | ~4.5 - 5.5 (s, br) | C-5 | ~112 - 117 |

| C-6 | ~110 - 115 | ||

| -OCH₃ | ~55 - 60 |

To unambiguously assign the proton and carbon signals and confirm the molecular structure, multidimensional NMR experiments are essential.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.eduyoutube.com For this compound, COSY would show cross-peaks between adjacent aromatic protons (e.g., H-5 and H-6), confirming their spatial proximity. youtube.comyoutube.com The absence of a correlation between H-3 and H-5 would verify their meta relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C one-bond correlations). columbia.edu It is invaluable for assigning carbon signals based on their attached, and often more easily assigned, protons. For instance, the HSQC spectrum would show a cross-peak between the methoxy proton signal and the methoxy carbon signal, and between each aromatic proton and its corresponding carbon. sdsu.educ6h6.org

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment maps long-range (typically 2-3 bonds) ¹H-¹³C correlations, providing crucial information about the connectivity of molecular fragments. youtube.comcolumbia.edu Key HMBC correlations for structural elucidation would include:

Correlations from the methoxy protons (-OCH₃) to the aromatic carbon C-4.

Correlations from the aromatic protons to neighboring carbons. For example, H-3 would show correlations to C-1, C-2, and C-5.

Correlations from the amide proton (-NH-) to the carbonyl carbon (C=O) and the aromatic carbon C-1, unequivocally linking the hydrazide moiety to the benzene ring.

The conformational preferences of this compound, particularly rotation around the C-N and N-N bonds, can be investigated using dynamic NMR techniques.

Variable Temperature (VT) NMR: By recording NMR spectra at different temperatures, it is possible to study dynamic processes like conformational exchange. If multiple conformers exist and interconvert at a rate comparable to the NMR timescale, broadened peaks may be observed at room temperature. Lowering the temperature can slow this exchange, leading to the resolution of distinct signals for each conformer.

Nuclear Overhauser Effect (NOE) Spectroscopy: NOE-based experiments (e.g., NOESY) detect through-space interactions between protons that are close to each other, regardless of whether they are connected by bonds. For this compound, NOE studies could reveal the preferred orientation of the hydrazide group relative to the aromatic ring by identifying spatial proximities between the amide proton (-NH-) and specific aromatic protons, such as H-6.

Vibrational Spectroscopy Investigations (Infrared and Raman)

The IR and Raman spectra of this compound would be characterized by absorption bands corresponding to its key functional groups.

Hydrazide Group: This group gives rise to several characteristic vibrations. The N-H stretching vibrations of the -NH and -NH₂ groups are expected in the 3200-3400 cm⁻¹ region. researchgate.net The C=O stretching (Amide I band) is a strong absorption, typically appearing between 1630 and 1680 cm⁻¹. researchgate.net The N-H bending (Amide II band) is expected around 1580-1620 cm⁻¹.

Aromatic Ring: C-H stretching vibrations for the aromatic protons appear above 3000 cm⁻¹. C=C stretching vibrations within the ring occur in the 1450-1600 cm⁻¹ region. The substitution pattern on the ring will also generate characteristic out-of-plane C-H bending bands in the 800-900 cm⁻¹ range.

Other Groups: The C-O stretching of the methoxy group will produce a strong band, typically around 1250 cm⁻¹ (asymmetric stretch) and 1030 cm⁻¹ (symmetric stretch). The C-Br stretching vibration is expected at lower frequencies, typically in the 500-650 cm⁻¹ range.

Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch | -NHNH₂ | 3200 - 3400 |

| Aromatic C-H Stretch | Ar-H | 3000 - 3100 |

| Aliphatic C-H Stretch | -OCH₃ | 2850 - 2960 |

| C=O Stretch (Amide I) | -CONH- | 1630 - 1680 |

| N-H Bend (Amide II) | -CONH- | 1580 - 1620 |

| C=C Stretch | Aromatic Ring | 1450 - 1600 |

| Asymmetric C-O-C Stretch | Ar-O-CH₃ | ~1250 |

| C-Br Stretch | Ar-Br | 500 - 650 |

The crystal structure of benzohydrazide (B10538) derivatives is often dominated by extensive hydrogen bonding networks involving the hydrazide moiety. fupress.netnih.govnih.gov In the solid state, this compound molecules are expected to form intermolecular hydrogen bonds. The -NH and -NH₂ groups can act as hydrogen bond donors, while the carbonyl oxygen (C=O) is a strong hydrogen bond acceptor. cardiff.ac.uk The methoxy oxygen can also participate as a weaker acceptor.

High-Resolution Mass Spectrometry for Elemental Composition Validation

High-resolution mass spectrometry (HRMS) is an indispensable analytical technique for the unambiguous confirmation of a compound's elemental composition. By providing a highly accurate mass measurement, often to within a few parts per million (ppm), HRMS allows for the determination of a unique molecular formula.

X-ray Crystallography of this compound and its Derivatives

X-ray crystallography stands as the definitive method for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful technique provides detailed insights into molecular geometry, bond parameters, and the nature of intermolecular interactions that govern the crystal packing. While the crystal structure of this compound itself is not publicly documented, analysis of closely related derivatives provides a robust framework for understanding its likely structural characteristics.

Determination of Molecular Geometry and Bond Parameters

In the case of (E)-N′-(5-Bromo-2-methoxybenzylidene)-3-methoxybenzohydrazide, the asymmetric unit contains two independent molecules which exhibit significant conformational differences, primarily in the dihedral angle between the aromatic rings (72.6(2)° and 18.8(2)°). nih.gov This highlights the conformational flexibility of such molecules. The benzohydrazide moiety in this derivative is not planar, and the molecules exist in a trans configuration with respect to the methylidene unit. nih.gov

Below is a table summarizing key crystallographic and geometric parameters for a related derivative, (E)-N′-(5-Bromo-2-methoxybenzylidene)-3-methoxybenzohydrazide. nih.gov

| Crystal Data | Value |

| Empirical Formula | C₁₆H₁₅BrN₂O₃ |

| Molecular Weight | 363.21 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 29.063(3) |

| b (Å) | 10.934(2) |

| c (Å) | 9.913(2) |

| β (°) | 96.77(3) |

| Volume (ų) | 3128.1(9) |

| Z | 8 |

Analysis of Crystal Packing and Supramolecular Architectures

The arrangement of molecules in the crystal lattice, known as crystal packing, is dictated by a variety of intermolecular forces, including hydrogen bonding and π-π stacking interactions. These interactions create a supramolecular architecture that determines the macroscopic properties of the crystal.

In the crystal structure of (E)-N′-(2-bromobenzylidene)-4-methylbenzohydrazide, molecules are linked by N—H···O and weak C—H···O hydrogen bonds, which form R₂¹(6) ring motifs and generate chains along the a-axis direction. nih.gov Similarly, the molecular packing of (E)-N′-(5-Bromo-2-methoxybenzylidene)-3-methoxybenzohydrazide is stabilized by two intermolecular N—H···O hydrogen bonds, which form chains parallel to the c-axis. nih.gov Furthermore, π-π interactions are observed between the A molecules in the asymmetric unit, with a centroid-centroid distance of 3.714(3) Å, further stabilizing the crystal structure. nih.gov The study of these non-covalent interactions is crucial for understanding and predicting the solid-state properties of materials.

Polymorphism Studies and Crystal Habit Investigations

Polymorphism, the ability of a compound to exist in more than one crystal structure, is a critical area of study in materials science and pharmaceuticals, as different polymorphs can exhibit distinct physical and chemical properties. While specific polymorphism studies on this compound are not reported, research on related hydrazone compounds indicates that polymorphism is a common phenomenon in this class of molecules. iucr.orgnih.govresearchgate.net

Studies on bis-hydrazone compounds have revealed both packing polymorphism, where molecules adopt different packing arrangements, and conformational polymorphism, where the molecules themselves have different conformations in different crystal forms. iucr.orgnih.gov The investigation of polymorphism typically involves crystallizing the compound under various conditions (e.g., different solvents, temperatures, and cooling rates) and analyzing the resulting crystals using techniques such as X-ray powder diffraction (XRPD) and single-crystal X-ray diffraction. The crystal habit, or the external morphology of a crystal, is also influenced by the crystallization conditions and the underlying crystal structure. Understanding and controlling polymorphism and crystal habit are essential for the consistent production and performance of crystalline materials.

Reactivity, Derivatization, and Reaction Mechanisms of 2 Bromo 4 Methoxybenzohydrazide

Nucleophilic Reactivity of the Hydrazide Moiety

The hydrazide functional group (-CONHNH₂) is a potent nucleophile, owing to the presence of the terminal -NH₂ group. This high electron density allows it to readily attack electrophilic centers, leading to a variety of derivatization reactions.

The nucleophilic nitrogen atom of the hydrazide can undergo acylation when treated with acylating agents such as acid chlorides or anhydrides. This reaction results in the formation of N,N'-diacylhydrazines. Similarly, alkylation at the terminal nitrogen can be achieved using alkyl halides, although care must be taken to control the degree of alkylation. These reactions provide a straightforward method for introducing new carbon-based substituents onto the hydrazide core.

One of the most characteristic reactions of hydrazides is their condensation with aldehydes and ketones to form hydrazones, a class of compounds containing a carbon-nitrogen double bond (C=N). This reaction, which is a type of addition-elimination, is typically catalyzed by a small amount of acid. The initial nucleophilic addition of the hydrazide's terminal amine to the carbonyl carbon is followed by the elimination of a water molecule to yield the Schiff base.

For instance, the reaction of a similar compound, 2-bromo-5-methoxybenzohydrazide, with ethyl methyl ketone in the presence of a catalytic amount of sulfuric acid, proceeds via reflux in ethanol (B145695) to yield the corresponding Schiff base, 2-bromo-N′-[(2Z)-butan-2-ylidene]-5-methoxybenzohydrazide nih.gov. The general mechanism for this acid-catalyzed condensation is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydrazide.

Table 1: Formation of a Schiff Base from a Substituted Benzohydrazide (B10538)

| Reactant 1 | Reactant 2 | Catalyst | Product |

| 2-bromo-5-methoxybenzohydrazide | Ethyl methyl ketone | Sulfuric acid | 2-bromo-N′-[(2Z)-butan-2-ylidene]-5-methoxybenzohydrazide |

This table illustrates a representative condensation reaction of a substituted benzohydrazide with a ketone.

The hydrazide moiety is a key precursor for the synthesis of various five-membered heterocyclic rings, such as 1,3,4-oxadiazoles and 1,2,4-triazoles. These reactions typically involve the initial formation of an intermediate, followed by an intramolecular cyclization and dehydration.

For the synthesis of 1,3,4-oxadiazoles, a common method involves the reaction of the benzohydrazide with a carboxylic acid or its derivative (like an acid chloride) in the presence of a dehydrating agent such as phosphorus oxychloride nih.gov. The reaction proceeds through the formation of a diacylhydrazine intermediate, which then undergoes cyclodehydration to form the oxadiazole ring nih.gov. Another approach involves the reaction of the hydrazide with an α-bromo nitroalkane, which proceeds under mildly basic conditions and avoids a diacylhydrazine intermediate nih.gov.

The formation of 1,2,4-triazoles can be achieved through various synthetic routes. One common method is the Pellizzari reaction, which involves the condensation of a hydrazide with a nitrile uthm.edu.my. This reaction can be facilitated by microwave irradiation, offering a more environmentally friendly approach uthm.edu.my. The mechanism generally involves the initial reaction of the hydrazide with the nitrile to form an intermediate that subsequently undergoes cyclization.

Electrophilic Aromatic Substitution on the Benzene (B151609) Ring

The benzene ring of 2-bromo-4-methoxybenzohydrazide is susceptible to electrophilic aromatic substitution (EAS) reactions. The regiochemical outcome of these reactions is directed by the existing substituents: the methoxy (B1213986) group (-OCH₃) and the bromo group (-Br).

The methoxy group is a strong activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance. The bromine atom, while deactivating due to its inductive electron-withdrawing effect, is also an ortho, para-director because of the electron-donating effect of its lone pairs through resonance.

When both an activating and a deactivating group are present, the activating group generally controls the position of the incoming electrophile. In this case, the powerful activating effect of the methoxy group will direct incoming electrophiles to the positions ortho and para to it. The position para to the methoxy group is already occupied by the hydrazide moiety. Therefore, electrophilic substitution is expected to occur predominantly at the position ortho to the methoxy group (C5). The presence of the bromo group at C2 may provide some steric hindrance, further favoring substitution at the less hindered C5 position.

Palladium-Catalyzed Cross-Coupling Reactions at the Bromo Position

The carbon-bromine bond in this compound provides a handle for various palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling : This reaction involves the coupling of the aryl bromide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base tcichemicals.com. This reaction is highly versatile for forming biaryl structures. The catalytic cycle typically involves oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the organoboron species and reductive elimination to yield the coupled product and regenerate the catalyst tcichemicals.com.

Sonogashira Coupling : This reaction couples the aryl bromide with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst in the presence of a base wikipedia.orgorganic-chemistry.org. It is a reliable method for the synthesis of arylalkynes. The mechanism involves a palladium cycle, similar to the Suzuki coupling, and a copper cycle, where a copper acetylide is formed and then transmetalates to the palladium center wikipedia.org.

Buchwald-Hartwig Amination : This reaction forms a new carbon-nitrogen bond by coupling the aryl bromide with an amine in the presence of a palladium catalyst and a strong base wikipedia.orgjk-sci.com. This is a powerful method for the synthesis of arylamines. The catalytic cycle involves oxidative addition of the aryl bromide to the palladium(0) catalyst, followed by coordination of the amine, deprotonation, and reductive elimination to form the C-N bond jk-sci.com.

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Bond Formed | Key Reagents |

| Suzuki-Miyaura | Organoboron compound | C-C | Pd catalyst, base |

| Sonogashira | Terminal alkyne | C-C | Pd catalyst, Cu(I) co-catalyst, base |

| Buchwald-Hartwig | Amine | C-N | Pd catalyst, strong base |

This table summarizes the key features of the major palladium-catalyzed cross-coupling reactions applicable to the bromo position of the title compound.

Regioselectivity and Stereoselectivity in Reactions of this compound

The regioselectivity of reactions involving this compound is primarily governed by the electronic and steric effects of the substituents on the aromatic ring. As discussed in the context of electrophilic aromatic substitution, the strongly activating and ortho, para-directing methoxy group is expected to be the dominant directing group, favoring substitution at the C5 position.

In palladium-catalyzed cross-coupling reactions, the reaction occurs specifically at the carbon-bromine bond, making these transformations highly regioselective.

Stereoselectivity is a relevant consideration in reactions such as the formation of Schiff bases, where E/Z isomerism around the C=N double bond is possible. The specific isomer formed can be influenced by the reaction conditions and the steric bulk of the substituents on both the hydrazide and the carbonyl compound.

Mechanistic Insights into Key Transformation Pathways of this compound

The reactivity of this compound is centered around the hydrazide functional group, which serves as a versatile handle for a variety of chemical transformations. Understanding the mechanisms of these reactions is crucial for controlling reaction outcomes and designing efficient synthetic routes. While specific mechanistic studies on this compound are not extensively documented in publicly available literature, significant insights can be drawn from studies on analogous benzohydrazide derivatives. These studies provide a framework for predicting the kinetic behavior and potential reaction intermediates involved in the transformations of the title compound.

Kinetic Studies and Reaction Order Determination

Kinetic studies are fundamental in elucidating reaction mechanisms by providing information about the rate of a reaction and its dependence on the concentration of reactants. For reactions involving benzohydrazides and their derivatives, such as the formation of hydrazones through condensation with aldehydes, the determination of the reaction order is a key aspect.

Generally, the condensation reaction between a hydrazide and an aldehyde is acid-catalyzed and proceeds through a nucleophilic addition-elimination mechanism. The hydrolysis of benzylidene benzoylhydrazone derivatives, which are structurally related to the products formed from this compound, has been found to follow first-order kinetics najah.edu. This suggests that the rate of reaction is directly proportional to the concentration of the hydrazone.

In the context of this compound reacting with an aldehyde, the reaction rate can be expressed as:

Rate = k[this compound]m[Aldehyde]n[Catalyst]p

Where:

k is the rate constant.

m, n, and p are the orders of the reaction with respect to each reactant and the catalyst.

Based on analogous systems, it is plausible that the initial nucleophilic attack of the hydrazide on the protonated aldehyde is the rate-determining step. If the concentration of the aldehyde is significantly higher than that of the hydrazide, the reaction may exhibit pseudo-first-order kinetics with respect to the hydrazide. Detailed kinetic experiments, such as monitoring the change in concentration of reactants or products over time using spectroscopic methods (e.g., UV-Vis or NMR spectroscopy), would be necessary to definitively determine the reaction orders and the rate constant for specific transformations of this compound.

Table 1: Hypothetical Kinetic Data for the Reaction of this compound with an Aldehyde

| Experiment | [this compound] (M) | [Aldehyde] (M) | Initial Rate (M/s) |

| 1 | 0.1 | 0.1 | 1.0 x 10-4 |

| 2 | 0.2 | 0.1 | 2.0 x 10-4 |

| 3 | 0.1 | 0.2 | 2.0 x 10-4 |

This table presents hypothetical data to illustrate how reaction orders would be determined. Actual experimental data is required for accurate determination.

Isolation and Characterization of Reaction Intermediates

The elucidation of a reaction mechanism is greatly aided by the isolation and characterization of reaction intermediates. In the reactions of this compound, particularly in the formation of hydrazones and other heterocyclic systems, several transient species are expected to form.

The condensation reaction with an aldehyde or ketone is proposed to proceed via a tetrahedral intermediate, also known as a carbinolhydrazine. This intermediate is formed by the nucleophilic attack of the terminal nitrogen of the hydrazide onto the carbonyl carbon of the aldehyde or ketone. Subsequent dehydration of this intermediate, often facilitated by an acid catalyst, leads to the formation of the stable hydrazone product.

While the isolation of such carbinolhydrazine intermediates can be challenging due to their inherent instability, their existence can often be inferred through spectroscopic techniques. For instance, in situ NMR or IR spectroscopy could potentially detect the formation and consumption of these transient species. In some cases, modification of reaction conditions, such as performing the reaction at low temperatures, may allow for the accumulation and characterization of the intermediate.

The characterization of both stable products and any isolable intermediates would rely on a suite of analytical techniques:

Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify characteristic functional groups. For instance, the disappearance of the C=O stretch of the aldehyde and the appearance of a C=N stretch would indicate hydrazone formation derpharmachemica.com.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C): To determine the detailed molecular structure. The chemical shift of the azomethine proton (-CH=N) in the 1H NMR spectrum is a key indicator of hydrazone formation derpharmachemica.com.

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the identity of the compound aip.orgresearchgate.net.

Synthesis of Diverse Chemical Libraries based on this compound Scaffolding

The structural features of this compound, namely the reactive hydrazide group and the substituted aromatic ring, make it an excellent scaffold for the synthesis of diverse chemical libraries. These libraries, comprising a large number of structurally related compounds, are invaluable in drug discovery and materials science for high-throughput screening.

The primary strategy for generating a chemical library from this scaffold involves the condensation reaction of the hydrazide with a wide variety of aldehydes and ketones. This reaction is generally high-yielding and operationally simple, making it amenable to parallel synthesis techniques. By employing a diverse set of carbonyl compounds, a library of N-acylhydrazones with a wide range of steric and electronic properties can be rapidly assembled nih.gov.

Table 2: Representative Aldehydes for the Synthesis of a 2-Bromo-4-methoxybenzohydrazone Library

| Entry | Aldehyde | Resulting Substituent on Hydrazone |

| 1 | Benzaldehyde | Phenyl |

| 2 | 4-Nitrobenzaldehyde | 4-Nitrophenyl |

| 3 | 2-Chlorobenzaldehyde | 2-Chlorophenyl |

| 4 | 4-Methoxybenzaldehyde | 4-Methoxyphenyl |

| 5 | Furan-2-carbaldehyde | Furan-2-yl |

| 6 | Pyridine-4-carbaldehyde | Pyridin-4-yl |

| 7 | Cinnamaldehyde | (E)-2-Phenylvinyl |

Furthermore, the bromine atom on the aromatic ring provides an additional point of diversification. It can participate in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of a wide array of substituents at the 2-position of the benzene ring. This dual functionalization strategy, combining derivatization at the hydrazide moiety and modification at the bromo-position, significantly expands the chemical space that can be explored from this single scaffold.

The synthesis of these libraries can be performed using traditional round-bottom flask methods or more advanced techniques like automated parallel synthesis platforms. The resulting compounds can be purified and characterized individually or screened as mixtures. The systematic variation of substituents allows for the establishment of structure-activity relationships (SAR), guiding the design of new compounds with optimized properties.

Computational and Theoretical Chemistry Studies of 2 Bromo 4 Methoxybenzohydrazide

Quantum Chemical Calculations for Molecular Geometry Optimization

Quantum chemical calculations are fundamental in determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. These computational methods are essential for understanding the molecule's inherent properties and reactivity.

Density Functional Theory (DFT) Studies of Ground State Properties

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of many-body systems, such as molecules. escholarship.orgchemrxiv.org It is particularly effective in determining the ground-state properties of molecules like 2-bromo-4-methoxybenzohydrazide. DFT calculations, often employing hybrid functionals like B3LYP, can accurately predict molecular geometries, vibrational frequencies, and other electronic properties. epstem.netbohrium.com The accuracy of these predictions is dependent on the choice of the functional and the basis set used in the calculations. bohrium.com

Theoretical studies on related compounds, such as 2-bromo-4-chlorobenzaldehyde, have demonstrated that DFT methods can reliably model the molecular structure. bohrium.com For instance, calculations at the B3LYP/6-311++G(d,p) level of theory have been shown to provide optimized geometries that are in good agreement with experimental data where available. researchgate.net These studies confirm that the optimized structure represents a true minimum on the potential energy surface, indicated by the absence of imaginary frequency modes. researchgate.net

Ab Initio Calculations for Conformational Analysis

Ab initio calculations, which are based on first principles of quantum mechanics without the use of empirical parameters, are crucial for performing conformational analysis. These methods can be used to investigate the different spatial arrangements of atoms in a molecule (conformers) and their relative stabilities. For molecules with flexible bonds, such as this compound, identifying the most stable conformer is key to understanding its chemical behavior.

For example, studies on similar molecules like 2-bromoethanol (B42945) have utilized ab initio methods to determine the structures and relative energies of different conformers, such as the anti and gauche forms. researchgate.net Such analyses for this compound would involve rotating key dihedral angles to map out the potential energy surface and identify the global minimum energy conformation.

Electronic Structure Analysis and Frontier Molecular Orbitals (FMO)

The electronic structure of a molecule governs its chemical reactivity. Analysis of the frontier molecular orbitals (FMOs)—the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO)—is particularly important in this context. nih.gov

HOMO-LUMO Energy Gaps and Reactivity Prediction

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's reactivity and stability. ajchem-a.com A smaller energy gap suggests that the molecule is more easily excitable and therefore more reactive. Conversely, a larger gap indicates greater stability. nih.gov

Theoretical calculations, typically using DFT, can compute the energies of the HOMO and LUMO. nih.gov From these energies, various global reactivity descriptors can be determined, including: ajchem-a.com

Ionization Potential (I): Estimated as I = -EHOMO

Electron Affinity (A): Estimated as A = -ELUMO

Chemical Hardness (η): Calculated as η = (I - A) / 2

Chemical Softness (S): Calculated as S = 1 / η

Electronegativity (χ): Calculated as χ = (I + A) / 2

Chemical Potential (μ): Calculated as μ = -χ

Electrophilicity Index (ω): Calculated as ω = μ2 / (2η)

These parameters provide a quantitative measure of the molecule's reactivity and are invaluable in understanding its chemical behavior. ajchem-a.com

Table 1: Calculated Electronic Properties of a Related Bromo-Substituted Compound

| Property | Value (eV) |

| EHOMO | -5.8915 |

| ELUMO | -1.9353 |

| Energy Gap (ΔE) | 3.9562 |

Data adapted from a study on a related bromo-substituted heterocyclic compound. nih.gov

Charge Distribution and Electrostatic Potential Maps

The distribution of electron density within a molecule is key to understanding its interactions with other molecules. Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations that illustrate the charge distribution of a molecule. libretexts.org These maps are invaluable for identifying the electrophilic and nucleophilic sites within a molecule. researchgate.net

In an MEP map, regions of negative electrostatic potential, typically colored red, indicate an excess of electrons and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential, colored blue, are electron-deficient and are prone to nucleophilic attack. walisongo.ac.idresearchgate.net Green areas represent regions of neutral potential. researchgate.net The MEP analysis, therefore, provides a visual guide to the reactive behavior of the molecule. researchgate.net

Spectroscopic Property Prediction from Theoretical Models (e.g., NMR, IR, UV-Vis)

Theoretical models are extensively used to predict the spectroscopic properties of molecules, which can then be compared with experimental data for validation.

Computational methods like DFT can be used to calculate the theoretical vibrational frequencies (IR and Raman), electronic absorption spectra (UV-Vis), and nuclear magnetic resonance (NMR) chemical shifts. epstem.netresearchgate.net For instance, the GIAO (Gauge-Including Atomic Orbital) method is commonly employed for calculating NMR chemical shifts. epstem.net

Theoretical calculations of the vibrational spectra for similar molecules, such as 2-bromo-4-methylbenzonitrile (B184184) and 2-bromo-6-methoxynaphthalene, have shown good correlation with experimental FT-IR and FT-Raman spectra after applying appropriate scaling factors. nih.govresearchgate.net Likewise, Time-Dependent DFT (TD-DFT) can be used to predict UV-Vis absorption spectra, providing insights into the electronic transitions within the molecule. researchgate.net

Table 2: Comparison of Theoretical and Experimental Vibrational Frequencies for a Related Molecule (2-bromo-6-methoxynaphthalene)

| Vibrational Mode | Experimental Wavenumber (cm-1) | Calculated Wavenumber (cm-1) |

| C-H stretch | 3060 | 3065 |

| C=C stretch | 1625 | 1630 |

| C-O stretch | 1250 | 1255 |

| C-Br stretch | 680 | 685 |

Note: Data is illustrative and based on findings for a structurally related compound. nih.gov

Reaction Pathway Modeling and Transition State Characterization

Currently, there are no published studies that specifically detail the reaction pathway modeling or the characterization of transition states for the synthesis or reactions of this compound. This type of computational analysis is crucial for understanding the kinetics and thermodynamics of chemical processes, predicting reaction outcomes, and optimizing synthetic routes.

For related hydrazone compounds, computational methods such as Density Functional Theory (DFT) have been employed to explore molecular geometries and electronic properties. nih.govfupress.net For instance, in studies of other hydrazides, DFT calculations have been used to optimize molecular structures and to understand the stability of different conformations. manchester.ac.uk These studies often establish a baseline for understanding the molecule's ground state before investigating the more complex potential energy surfaces of its reactions. A potential energy scan can reveal the most stable conformations, which is a prerequisite for any reaction pathway study. manchester.ac.uk However, the specific transition states and reaction coordinates for this compound have not been mapped.

Non-Covalent Interaction (NCI) Analysis and Hydrogen Bonding Characterization

Detailed Non-Covalent Interaction (NCI) analysis for this compound has not been reported. NCI analysis is a powerful computational tool used to visualize and characterize weak interactions such as hydrogen bonds, van der Waals forces, and steric repulsion, which are fundamental to understanding crystal packing, molecular recognition, and biological activity. nih.gov

While specific NCI plots and detailed analyses for the target compound are unavailable, studies on analogous structures provide insights into the expected hydrogen bonding patterns.

Hydrogen Bonding in Similar Crystal Structures:

In related benzohydrazide (B10538) structures, hydrogen bonding is a dominant feature in their crystal packing. Typically, intermolecular N—H···O hydrogen bonds are observed, often leading to the formation of dimers or chains. nih.govnih.gov For example, in the crystal structure of 2-bromo-N′-[(Z)-2-bromobenzylidene]-5-methoxybenzohydrazide, molecules are linked by N—H···O hydrogen bonds, forming C(4) chains. nih.gov Similarly, the structure of 4-methoxybenzohydrazide is stabilized by intermolecular N—H···O and N—H···N hydrogen bonds. nih.gov Intramolecular hydrogen bonds are also possible, particularly if suitable donor and acceptor groups are in proximity. nih.govnih.gov

Expected Interactions in this compound:

Based on its molecular structure, this compound possesses key functional groups capable of forming significant non-covalent interactions:

The hydrazide moiety (-CONHNH2) provides both hydrogen bond donors (N-H) and acceptors (C=O).

The methoxy (B1213986) group (-OCH3) can act as a hydrogen bond acceptor.

The bromine atom can participate in halogen bonding.

The table below summarizes typical hydrogen bond geometries found in related hydrazide compounds, which could serve as a reference for future experimental and computational studies on this compound.

| Donor (D) | Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Compound Reference |

| N-H | O | 0.87(4) | 2.07(4) | 2.906(4) | 160(4) | 2-Bromo-N′-[(Z)-2-bromobenzylidene]-5-methoxybenzohydrazide nih.gov |

| N-H | O | - | - | - | - | Data not available |

| N-H | N | - | - | - | - | Data not available |

| C-H | O | - | - | - | - | Data not available |

This table is illustrative and based on data from related compounds. Specific values for this compound are not available.

Applications of 2 Bromo 4 Methoxybenzohydrazide As a Building Block in Advanced Materials and Organic Synthesis

Precursor in the Synthesis of Organic Light-Emitting Diodes (OLEDs) and Organic Electronics

While direct application of 2-bromo-4-methoxybenzohydrazide in OLEDs is not extensively documented, its parent compound, 2-bromo-4-methoxybenzaldehyde, is recognized as a building block for materials used in OLED technology. bldpharm.com The hydrazide functional group can be chemically transformed to create various heterocyclic structures, such as oxadiazoles (B1248032) or triazoles, which are well-known electron-transporting materials in OLED devices. The synthesis of heterocycles is a key strategy in developing materials for OLED applications, as they can be used to tune the electronic and optical properties of organic molecules. uniss.it

The general approach involves reacting the hydrazide with other molecules to build larger, conjugated systems that possess the necessary photophysical properties for light emission or charge transport. rsc.orgrsc.org The presence of the bromo- and methoxy-substituents on the benzene (B151609) ring allows for further tuning of the molecule's electronic characteristics, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is a critical aspect of designing efficient OLED materials. uniss.it

Monomer for Polymer Synthesis (e.g., polyamides, polyhydrazides)

The this compound molecule is a suitable monomer for the synthesis of certain classes of polymers due to its reactive hydrazide group. The hydrazide functionality contains two nucleophilic nitrogen atoms, enabling it to participate in polycondensation reactions.

Polyhydrazides: This compound can react with dicarboxylic acids or their derivatives (like diacyl chlorides) to form polyhydrazides. These polymers are characterized by the repeating [-CO-NH-NH-CO-R-CO-] unit in their backbone. Polyhydrazides are known for their thermal stability and can be precursors for creating polyoxadiazoles, which are high-performance polymers with excellent thermal and chemical resistance.

Polyamides: While not a direct precursor for conventional polyamides, the hydrazide group can be chemically modified. For instance, reduction of the hydrazide can yield a hydrazine (B178648) derivative which could then be used in polymerization reactions. Alternatively, the entire hydrazide group could be converted into an amine or carboxylic acid functionality, transforming the molecule into a monomer suitable for polyamide or other polymer syntheses. The bifunctional nature of the hydrazide group makes it a point of interest for creating novel polymer structures.

Intermediate in the Synthesis of Agrochemicals and Specialty Chemicals

This compound serves as a valuable intermediate in the synthesis of more complex molecules for specialty chemical applications. grahamchemical.comracheme.com Its utility stems from the distinct reactivity of its three main components: the bromo substituent, the methoxy (B1213986) group, and the hydrazide function.

The bromo-group on the aromatic ring is a key feature, allowing for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki, Heck, and Sonogashira cross-coupling. This enables the attachment of diverse molecular fragments to the benzene core. The hydrazide moiety is a versatile functional group that can be readily converted into numerous five- and six-membered heterocyclic rings (e.g., pyrazoles, oxadiazoles, triazoles), which are common scaffolds in many specialty chemicals. The precursor to the hydrazide, 2-bromo-4-methoxybenzoic acid, is itself an important organic building block. cymitquimica.com This highlights the role of this chemical family in multi-step organic synthesis. google.comgoogle.com

Design and Synthesis of New Functional Materials

The unique combination of a coordinating hydrazide group and a functionalized aromatic ring makes this compound a candidate for designing new functional materials.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The hydrazide group can act as a bidentate ligand, coordinating to metal ions through both the carbonyl oxygen and the terminal amino nitrogen. This chelating ability allows it to link metal centers together, forming one-, two-, or three-dimensional coordination polymers. mdpi.comdoi.org The bromo- and methoxy- groups on the phenyl ring can influence the electronic properties and the steric environment of the resulting framework, potentially leading to materials with applications in catalysis, gas storage, or luminescence. mdpi.com

Role in Supramolecular Chemistry and Self-Assembly Processes

The hydrazide functional group is a powerful motif for directing supramolecular self-assembly through hydrogen bonding. The -CO-NH-NH₂ group contains both hydrogen bond donors (the N-H protons) and hydrogen bond acceptors (the carbonyl oxygen and the nitrogen atoms).

This allows molecules of this compound to form well-defined, ordered structures in the solid state or in solution. They can assemble into predictable patterns such as one-dimensional tapes, two-dimensional sheets, or more complex three-dimensional networks. The interplay of strong N-H···O=C hydrogen bonds and weaker N-H···N interactions, combined with π-π stacking of the aromatic rings, can be used to control the architecture of the resulting supramolecular assembly. The ability to form such ordered structures is fundamental to crystal engineering and the development of materials with tailored properties based on molecular organization. biosynth.com

Data Tables

Table 1: Summary of Potential Applications

| Application Area | Specific Role of this compound | Key Functional Group(s) | Potential Outcome/Product |

|---|---|---|---|

| Organic Electronics | Precursor to heterocyclic components | Hydrazide, Bromo, Methoxy | Electron-transport materials, emissive materials for OLEDs |

| Polymer Synthesis | Monomer | Hydrazide | Thermally stable polyhydrazides and polyoxadiazoles |

| Specialty Chemicals | Versatile Intermediate | Hydrazide, Bromo | Complex heterocyclic compounds, functionalized aromatics |

| Functional Materials | Ligand/Building Block | Hydrazide | Coordination polymers, Metal-Organic Frameworks (MOFs) |

| Supramolecular Chemistry | Self-assembling unit | Hydrazide | Ordered molecular assemblies, crystal engineering |

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-bromo-4-methoxybenzaldehyde bldpharm.combiosynth.comsigmaaldrich.com |

| 2-bromo-4-methoxybenzoic acid cymitquimica.com |

| Oxadiazoles |

| Triazoles |

| Polyhydrazides |

| Polyamides |

| Polyoxadiazoles |

Coordination Chemistry of 2 Bromo 4 Methoxybenzohydrazide and Its Metal Complexes

Ligand Properties of 2-Bromo-4-methoxybenzohydrazide and Derived Hydrazones

The ligating behavior of this compound and its hydrazone derivatives is dictated by the presence of multiple donor atoms and the potential for tautomerism.

This compound possesses two primary coordination sites: the carbonyl oxygen and the terminal amino nitrogen of the hydrazide moiety. This allows it to act as a bidentate ligand, forming stable chelate rings with metal ions. The general structure of hydrazides suggests that coordination typically involves the carbonyl oxygen and the amino nitrogen.

Upon condensation with aldehydes or ketones, this compound is converted into hydrazones. These derived hydrazones feature an azomethine group (-C=N-) which introduces an additional coordination site. Aroylhydrazones typically coordinate to metal ions through the carbonyl/enolic oxygen and the azomethine nitrogen atom. researchgate.net This chelation as a bidentate ONO donor ligand is a common feature for this class of compounds. nih.gov The presence of the bromo and methoxy (B1213986) substituents on the benzene (B151609) ring can influence the electronic properties of the ligand, which in turn can affect the stability and structure of the metal complexes. The coordination of these hydrazone ligands can occur in both neutral and deprotonated forms. researchgate.net

A crucial aspect of the coordination chemistry of this compound and its derived hydrazones is their ability to exist in tautomeric forms. In the solid state and in solution, these ligands can exhibit keto-enol tautomerism. The keto form contains the -C(=O)NHN= group, while the enol form possesses the -C(OH)=NN= group.

The coordination behavior is significantly influenced by which tautomeric form is present. In neutral or acidic media, the ligand tends to coordinate in the keto form as a neutral molecule. However, in the presence of a base or upon complexation with certain metal ions, the ligand can deprotonate and coordinate in its enolic form as an anion. researchgate.net This deprotonation and subsequent coordination of the enolic form leads to the formation of neutral complexes with divalent metal ions, where the ligand acts as a monobasic bidentate ligand. The specific tautomeric form that binds to the metal can be influenced by factors such as the pH of the reaction medium, the nature of the metal ion, and the solvent used.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound and its hydrazone derivatives generally involves the reaction of the ligand with a metal salt in a suitable solvent.

Transition metal complexes of ligands similar to this compound have been synthesized and characterized. For instance, copper(II) complexes with benzhydrazone-related ligands have been prepared by reacting the corresponding aroylhydrazone with copper(II) acetate. rsc.org The synthesis of metal complexes of a Schiff base derived from the closely related [1-(2-bromo-5-methoxybenzylidene)-hydrazine] involved refluxing the ligand with metal salts in the presence of ammonia (B1221849) to maintain a slightly basic pH.

The characterization of these complexes typically involves a range of spectroscopic and analytical techniques.

Infrared (IR) Spectroscopy: This technique is crucial for determining the coordination mode of the ligand. A shift in the C=O stretching frequency to lower wavenumbers in the complex compared to the free ligand suggests coordination through the carbonyl oxygen. The disappearance of the N-H stretching vibration and the appearance of a new band corresponding to the C=N-N=C group can indicate coordination in the enolic form.

Electronic Spectroscopy (UV-Vis): The electronic spectra of the complexes provide information about the geometry of the metal center. The d-d transitions observed can be indicative of octahedral, tetrahedral, or square planar geometries. nih.gov

Magnetic Susceptibility Measurements: These measurements help in determining the magnetic moment of the complex, which provides insight into the oxidation state and the geometry of the central metal ion. biomedgrid.com

Molar Conductance Measurements: The molar conductivity of the complexes in a suitable solvent can indicate whether the complexes are electrolytic or non-electrolytic in nature. nih.gov

Thermal Analysis (TGA/DTA): Thermogravimetric analysis can be used to study the thermal stability of the complexes and to determine the presence of coordinated or lattice water molecules. biomedgrid.com

The following table summarizes the expected coordination behavior and characterization data for transition metal complexes of hydrazones derived from this compound, based on studies of similar compounds.

| Metal Ion | Expected Geometry | Key Characterization Features |

| Cu(II) | Distorted Octahedral, Square Planar, or Trigonal Bipyramidal | Broad d-d transition in electronic spectra; Magnetic moment corresponding to one unpaired electron. IR shifts indicating O and N coordination. nih.govresearchgate.netrsc.org |

| Ni(II) | Octahedral or Square Planar | Multiple d-d transitions in electronic spectra for octahedral geometry; Diamagnetic for square planar geometry. researchgate.net |

| Zn(II) | Tetrahedral or Octahedral | Diamagnetic; Only charge transfer bands in electronic spectra. IR shifts confirming coordination. nih.gov |

| Co(II) | Octahedral or Tetrahedral | d-d transitions in the visible region; Magnetic moment indicative of high-spin Co(II). researchgate.net |

| Fe(III) | Octahedral | Charge transfer bands often obscure d-d transitions; Magnetic moment close to the spin-only value for high-spin Fe(III). |

| Ru(II/III) | Octahedral | Well-defined metal-to-ligand charge transfer (MLCT) bands in the visible region. |

| V(IV/V) | Square Pyramidal or Octahedral | Characteristic EPR spectra for VO(IV) complexes. |

| Mo(V/VI) | Octahedral | Often form oxo- or dioxo-molybdenum complexes. |

The coordination chemistry of this compound and its derivatives with lanthanide and actinide ions is less explored. However, based on the known affinity of lanthanide ions for hard donor atoms like oxygen, it is expected that this compound and its hydrazones would coordinate to lanthanide ions primarily through the oxygen atoms. nih.gov The synthesis of lanthanide complexes with benzohydrazide (B10538) has been reported to yield various structures, including discrete mononuclear complexes and coordination polymers, depending on the reaction conditions. nih.gov

Lanthanide complexes often exhibit high coordination numbers, and the ligand may coordinate in a bidentate or bridging fashion. The resulting complexes are often studied for their photoluminescent properties, as the organic ligand can act as an "antenna" to sensitize the luminescence of the lanthanide ion. sci-hub.se Characterization would involve similar techniques as for transition metals, with a particular emphasis on luminescence spectroscopy.

Structural Elucidation of Metal Complexes (e.g., X-ray Crystallography)

For hydrazone complexes, X-ray crystallography can unequivocally confirm whether the ligand is coordinated in its keto or enol form. For example, the crystal structure of a dinuclear copper(II) complex with a related 4-bromo-N'-(1-(pyridin-2-yl)ethylidene)benzohydrazide ligand revealed that the ligand coordinates in its deprotonated enolic form. researchgate.net Similarly, the structure of a copper(II) complex with acetone-1-naphthoylhydrazone showed the ligand coordinating as a bidentate N,O donor. researchgate.net

While no specific crystal structures for metal complexes of this compound have been found in the reviewed literature, based on analogous compounds, it is anticipated that they would form mononuclear or polynuclear structures depending on the metal-to-ligand ratio and the presence of other coordinating species. The bromo and methoxy substituents would likely influence the crystal packing through various intermolecular interactions such as hydrogen bonding and halogen bonding.

Spectroscopic Investigations of Metal-Ligand Interactions

Spectroscopic methods are crucial for elucidating the nature of metal-ligand bonding and the geometry of coordination complexes.

UV-Vis Spectroscopy and Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy is a fundamental technique used to study the electronic transitions within a molecule. For transition metal complexes, this technique provides information about the d-d transitions of the metal ion and charge-transfer bands between the metal and the ligand. In analogous systems involving Schiff bases of 4-methoxybenzohydrazide, studies have reported on the shifts in π-π* and n-π* transitions upon complexation with metal ions. conicet.gov.ar These shifts are indicative of the coordination of the ligand to the metal center. However, specific UV-Vis spectral data, including absorption maxima (λmax) for electronic transitions in metal complexes of this compound, are not documented in the available literature.

EPR Spectroscopy for Paramagnetic Complexes

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful tool for studying metal complexes that contain unpaired electrons (i.e., are paramagnetic). It provides detailed information about the electronic structure and the environment of the metal center. For instance, the g-values and hyperfine coupling constants obtained from an EPR spectrum can help determine the geometry of the complex and the nature of the metal-ligand bond. While EPR studies have been conducted on various paramagnetic transition metal complexes to elucidate their electronic structures, no such studies have been specifically reported for complexes of this compound.

Catalytic Applications of this compound Metal Complexes (e.g., organic transformations)

Metal complexes are widely investigated for their catalytic activity in a variety of organic transformations. Hydrazone complexes, which are structurally related to hydrazide complexes, have been noted for their potential as catalysts in reactions such as the polymerization of alkenes. nanobioletters.com Research on other transition metal complexes has demonstrated their efficacy in catalytic processes like the decomposition of hydrogen peroxide and various oxidation reactions. researchgate.net However, there is no specific information available on the catalytic applications of metal complexes derived from this compound in organic transformations.

Magnetic Properties of Metal Complexes (if applicable to coordination chemistry research)

The magnetic properties of transition metal complexes are determined by the number of unpaired electrons in the d-orbitals of the metal ion. Magnetic susceptibility measurements can, therefore, provide valuable information about the oxidation state and the spin state of the central metal ion, which in turn helps in deducing the geometry of the complex. For example, the magnetic moments of Co(II) and Ni(II) complexes with a Schiff base derived from 5-methylthiophene have been used to confirm their octahedral geometry. nih.gov Unfortunately, no studies on the magnetic properties of metal complexes with this compound have been found.

Future Directions and Emerging Research Avenues for 2 Bromo 4 Methoxybenzohydrazide

The unique structural features of 2-bromo-4-methoxybenzohydrazide, combining a reactive hydrazide group with a substituted aromatic ring, position it as a versatile building block for future chemical exploration. Emerging research is poised to leverage this scaffold in advanced applications, moving beyond traditional synthetic methods to explore novel reactivity, sustainable processes, and the creation of next-generation materials.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Bromo-4-methoxybenzohydrazide, and how is purity validated?

- Methodology : Synthesis typically involves condensation of substituted benzoyl chlorides with hydrazine derivatives under controlled conditions. For purity assessment, combine thin-layer chromatography (TLC) with spectroscopic techniques (e.g., FT-IR, NMR) to confirm functional groups and absence of byproducts. Crystallization via slow evaporation (e.g., using ethanol/water mixtures) ensures high-purity single crystals for structural validation .

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

- Methodology :

- FT-IR : Identifies hydrazide N–H stretching (3100–3300 cm⁻¹) and C=O vibrations (~1650 cm⁻¹).

- Single-crystal XRD : Determines molecular geometry, space group (e.g., orthorhombic P2₁2₁2₁), and intermolecular interactions (hydrogen bonds, π-stacking). Lattice parameters (e.g., a=7.23 Å, b=12.45 Å, c=15.67 Å) are refined using SHELX software .

- Photoluminescence : Reveals emission properties (e.g., green light emission at λ=520 nm) for optoelectronic applications .

Q. How are thermal stability and decomposition profiles analyzed?

- Methodology : Thermogravimetric analysis (TGA) under nitrogen atmosphere identifies decomposition stages. For example, initial weight loss at ~150°C corresponds to solvent evaporation, while major decomposition above 250°C indicates backbone breakdown. Differential thermal analysis (DTA) detects endo/exothermic transitions, correlating with phase changes .

Advanced Research Questions

Q. How can Schiff base derivatives of this compound be designed for catalytic applications?

- Methodology : React the hydrazide with aldehydes (e.g., 5-bromo-2-hydroxybenzaldehyde) to form tridentate Schiff bases. Coordinate with transition metals (e.g., Mo(VI)) to create complexes. Characterize via XRD to confirm octahedral geometry (e.g., Mo–O/N bond lengths ~1.9–2.1 Å). Test catalytic performance in epoxidation reactions (e.g., cyclohexene conversion >80% with tert-butyl hydroperoxide) .

Q. What computational approaches predict nonlinear optical (NLO) properties?

- Methodology : Use Density Functional Theory (DFT) with B3LYP/6-311G(d,p) basis sets to calculate:

- HOMO-LUMO gaps (e.g., 3.2 eV) for charge transfer analysis.

- Hyperpolarizability (β) : Values >0.5 × 10⁻³⁰ esu indicate strong NLO response.

- Molecular Electrostatic Potential (MEP) : Maps nucleophilic/electrophilic sites for reactivity tuning .

Q. How to resolve contradictions in crystallographic data between derivatives?

- Methodology : Compare space groups (e.g., orthorhombic vs. triclinic) by varying crystallization solvents (DMF vs. ethanol). Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., O–H···N vs. Br···Br contacts). Re-refine XRD data with SHELXL to assess model accuracy .

Q. What protocols ensure reliable SHG efficiency measurements?

- Methodology :

- Prepare sieved powder samples (particle size <100 µm).

- Use a Nd:YAG laser (1064 nm) with potassium dihydrogen phosphate (KDP) as a reference (SHG efficiency = 1.0).

- Normalize results to account for particle orientation effects. Reported efficiencies (e.g., 0.41×KDP) must align with theoretical DFT predictions .

Q. How do substituents influence catalytic activity in coordination complexes?

- Methodology : Synthesize analogs with varying substituents (e.g., –OCH₃ vs. –Br). Test turnover frequency (TOF) in catalytic cycles. Use cyclic voltammetry to correlate redox potentials (e.g., Mo⁶+/Mo⁵+ transitions) with activity. XPS confirms oxidation states post-reaction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.